4-Methoxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Description
4-Methoxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxazole ring
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-12-3-5-13(6-4-12)17-11-16(19-23-17)18(20)22-15-9-7-14(21-2)8-10-15/h3-11H,1-2H3 |
InChI Key |
ZQVURQKURXDHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxazole ring can be reduced to form a corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate.
Reduction: Formation of 4-methoxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-amine.
Substitution: Formation of halogenated derivatives such as 4-bromo- or 4-chloro-phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
4-Methoxyphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: Contains a chlorine atom instead of a methyl group on the phenyl ring.
4-Methoxyphenyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate: Contains a fluorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl groups in 4-Methoxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
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